molecular formula C20H20CuO4 B083348 Copper, bis(1-phenyl-1,3-butanedionato-O,O')- CAS No. 14128-84-8

Copper, bis(1-phenyl-1,3-butanedionato-O,O')-

Cat. No.: B083348
CAS No.: 14128-84-8
M. Wt: 385.9 g/mol
InChI Key: UXOQYPBHIRRXKP-CVMHYBSASA-N
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Description

Copper, bis(1-phenyl-1,3-butanedionato-O,O’)- is a coordination compound with the chemical formula C20H18CuO4. It is also known as copper(II) benzoylacetonate. This compound is characterized by its copper ion coordinated to two 1-phenyl-1,3-butanedione ligands through oxygen atoms. It is commonly used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of copper, bis(1-phenyl-1,3-butanedionato-O,O’)- typically involves the reaction of 1-phenyl-1,3-butanedione (benzoylacetone) with copper salts such as copper sulfate or copper acetate. The reaction is carried out in a methanol solution with a molar ratio of 2:1 (ligand to copper salt). The resulting product can be isolated and purified through crystallization. The reaction conditions are generally mild, and the product forms as mononuclear complexes with either a square planar or distorted square-based pyramidal geometry .

Chemical Reactions Analysis

Copper, bis(1-phenyl-1,3-butanedionato-O,O’)- undergoes various chemical reactions, including:

    Oxidation and Reduction: The copper center can participate in redox reactions, altering its oxidation state.

    Substitution Reactions: The ligands can be replaced by other coordinating molecules under appropriate conditions.

    Coordination Reactions: The compound can form complexes with other metal ions or ligands, leading to the formation of new coordination compounds.

Common reagents used in these reactions include oxidizing agents, reducing agents, and various ligands. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Copper, bis(1-phenyl-1,3-butanedionato-O,O’)- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which copper, bis(1-phenyl-1,3-butanedionato-O,O’)- exerts its effects involves the coordination of the copper ion to the oxygen atoms of the ligands. This coordination alters the electronic properties of the copper ion, enabling it to participate in various chemical reactions. In biological systems, the compound can interact with proteins such as tubulin, inhibiting their polymerization and affecting cellular processes .

Comparison with Similar Compounds

Copper, bis(1-phenyl-1,3-butanedionato-O,O’)- can be compared to other similar compounds such as:

The uniqueness of copper, bis(1-phenyl-1,3-butanedionato-O,O’)- lies in its specific coordination geometry and the electronic properties imparted by the copper ion, which make it particularly useful in certain catalytic and optical applications.

Properties

IUPAC Name

copper;(Z)-3-oxo-1-phenylbut-1-en-1-olate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C10H10O2.Cu/c2*1-8(11)7-10(12)9-5-3-2-4-6-9;/h2*2-7,12H,1H3;/q;;+2/p-2/b2*10-7-;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPJCJBKVVFLHI-CVMHYBSASA-L
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=C(C1=CC=CC=C1)[O-].CC(=O)C=C(C1=CC=CC=C1)[O-].[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C(\[O-])/C1=CC=CC=C1.CC(=O)/C=C(\[O-])/C1=CC=CC=C1.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18CuO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101014784
Record name Copper(II) benzoylacetonate
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Molecular Weight

385.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Blue-green solid; [Gelest MSDS]
Record name Copper(II) benzoylacetonate
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CAS No.

14128-84-8
Record name Copper(II) benzoylacetonate
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Record name Copper, bis(1-phenyl-1,3-butanedionato-.kappa.O1,.kappa.O3)-
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Record name Copper(II) benzoylacetonate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Copper, bis(1-phenyl-1,3-butanedionato-κO1,κO3)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Copper, bis(1-phenyl-1,3-butanedionato-O,O')-
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